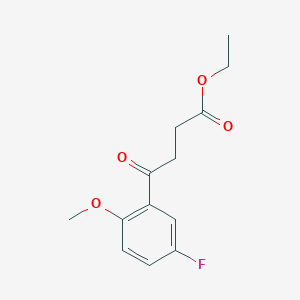

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

CAS No.: 951889-81-9

Cat. No.: VC2293598

Molecular Formula: C13H15FO4

Molecular Weight: 254.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951889-81-9 |

|---|---|

| Molecular Formula | C13H15FO4 |

| Molecular Weight | 254.25 g/mol |

| IUPAC Name | ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 |

| Standard InChI Key | QKOGRSSZACZENF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)OC |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)OC |

Introduction

Structural Characteristics

Molecular Identity

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate has the molecular formula C₁₃H₁₅FO₄, which distinguishes it from the related compound ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₃FO₅) . It is important to note this distinction as these compounds share similar names but differ in their structural features and chemical properties. The structural identification parameters for ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate include:

-

IUPAC Name: ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

-

InChI: InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3

-

InChIKey: QKOGRSSZACZENF-UHFFFAOYSA-N

Chemical Structure and Functional Elements

The compound structure consists of:

-

A phenyl ring with fluoro substituent at the 5-position

-

A methoxy group at the 2-position of the phenyl ring

-

A 4-oxobutanoate side chain attached to the phenyl ring

-

An ethyl ester terminus on the butanoate chain

This arrangement creates a molecule with both electrophilic and nucleophilic sites, making it valuable for further chemical transformations.

Physical and Chemical Properties

Physical Characteristics

Based on available data and structural analysis, the physical properties of ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 254.26 g/mol (calculated) | Based on formula C₁₃H₁₅FO₄ |

| Physical State | Likely a colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like dichloromethane, acetone, ethanol; Limited solubility in water | Based on structural features |

For comparison, the related compound ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate has a molecular weight of 268.24 g/mol and is classified as an irritant in terms of hazard profile .

Chemical Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

-

The ketone group can participate in nucleophilic addition reactions

-

The ester functionality is susceptible to hydrolysis and transesterification

-

The methoxy group can engage in hydrogen bonding interactions

-

The fluoro substituent influences electronic distribution and reactivity patterns

These features make ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate a versatile intermediate in organic synthesis, particularly for pharmaceutical applications .

Synthesis Methods

Related Synthetic Pathways

For comparison, structural analogs have been synthesized through various methods. For instance, ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate synthesis typically involves reaction sequences that account for the position-specific substituents on the aromatic ring. Similarly, the synthesis of the related compound ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate would follow pathways that introduce the additional carbonyl group at the 2-position.

Applications and Utilities

Role in Organic Synthesis

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate serves as a valuable building block in organic synthesis. Its functionality allows for diverse chemical transformations, leading to more complex molecular architectures. The compound falls into the category of ketones, which are recognized as "essential intermediates in the synthesis of pharmaceuticals, fragrances, and polymers" .

Structure-Activity Relationships

Comparison with Structural Analogs

The structure of ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate can be compared with several related compounds to understand structure-activity relationships:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | Additional carbonyl at 2-position | Enhanced electrophilicity, altered hydrogen bonding pattern |

| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | Chloro instead of fluoro substituent | Different electronic effects, increased lipophilicity |

| Ethyl 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoate | Fluoro at 4-position instead of 5-position | Altered electronic distribution, different biological recognition |

Electronic and Steric Effects

The specific positioning of the fluoro and methoxy substituents on the aromatic ring creates a unique electronic environment that influences reactivity and binding interactions:

-

The 5-fluoro substituent withdraws electron density through inductive effects

-

The 2-methoxy group donates electron density through mesomeric effects

-

This combination creates an electronic gradient across the aromatic ring

-

The ortho methoxy group introduces steric constraints that may influence conformational preferences

These effects collectively determine the compound's chemical behavior and potential biological activities.

Current Research and Future Directions

Research Status

Current research involving ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate appears focused on its role as a synthetic intermediate rather than as a target compound with intrinsic biological activity. The compound is mentioned in chemical supply catalogs, indicating its utility in organic synthesis .

Future Research Opportunities

Several research directions could expand the understanding and applications of this compound:

-

Detailed investigation of reaction scope and synthetic utility

-

Exploration of structure-activity relationships through systematic modification

-

Screening for potential biological activities, particularly in pharmaceutical contexts

-

Development of optimized, scalable synthesis methods

-

Investigation of the compound's utility in creating fluorinated materials with specialized properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume